molecular formula C8H18O B1330018 4-Methyl-1-heptanol CAS No. 817-91-4

4-Methyl-1-heptanol

Cat. No. B1330018
CAS RN: 817-91-4
M. Wt: 130.23 g/mol
InChI Key: LLUQZGDMUIMPTC-UHFFFAOYSA-N
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Description

4-Methyl-1-heptanol is a chemical compound with the formula C8H18O . It is a clear colorless liquid that is very slightly soluble in water, but miscible with ether and ethanol .


Synthesis Analysis

The synthesis of 4-Methyl-1-heptanol involves a reaction with concentrated sulfuric acid (H2SO4) and sodium dichromate. The mixture is stirred until a clear orange solution is obtained .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-heptanol is C8H18O . The average mass is 130.228 Da and the monoisotopic mass is 130.135757 Da .


Physical And Chemical Properties Analysis

4-Methyl-1-heptanol has a density of 0.8±0.1 g/cm3, a boiling point of 190.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 71.1±6.5 °C .

Scientific Research Applications

High Pressure and Temperature Effects

4-Methyl-1-heptanol's properties under high pressures and temperatures have been explored, revealing significant changes in its Debye process. Pawlus et al. (2013) studied its behavior under a wide range of temperatures and pressures, contrasting it with other alcohols to understand the formation of hydrogen-bonded supramolecular structures (Pawlus et al., 2013).

Biological and Pheromone Studies

In the realm of biology and entomology, 4-Methyl-1-heptanol has been identified as a major component of aggregation pheromones in bark beetles and ants. Zada et al. (2004) synthesized and bioassayed its stereoisomers, finding specific isomers attractive to beetles (Zada et al., 2004).

Dielectric Properties

The complex permittivity of 4-Methyl-1-heptanol and its isomers has been measured, providing insights into their molecular structures. Vij, Scaife, and Calderwood (1981) found that the dielectric dispersion in 1-heptanol and 3-heptanol is well characterized by the Debye equation, suggesting applications in understanding liquid structure and molecular dynamics (Vij, Scaife, & Calderwood, 1981).

Combustion and Emission Characteristics

The compound's blends with other fuels have been studied to understand their impact on combustion and emission characteristics in engines. El-Seesy et al. (2021) investigated the addition of n-heptanol with methyl oleate biodiesel fuel, revealing its potential in reducing soot and NOx emissions in diesel engines (El-Seesy, He, & Kosaka, 2021).

Rheological and Supramolecular Studies

Studies on the rheological behavior and supramolecular dynamics of 4-Methyl-1-heptanol have been conducted, contributing to the understanding of its molecular interactions and structures. Bauer et al. (2013) analyzed its dielectric Debye-like process and how it varies with molecular conformation, offering insights into its viscoelastic behavior and potential applications in material science (Bauer et al., 2013).

Safety And Hazards

4-Methyl-1-heptanol is considered hazardous. It is a combustible liquid and causes serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use personal protective equipment .

properties

IUPAC Name

4-methylheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUQZGDMUIMPTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001002134
Record name 4-Methyl-1-heptanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001002134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1-heptanol

CAS RN

817-91-4, 68526-79-4
Record name 4-Methyl-1-heptanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, branched and linear
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1-heptanol
Source EPA DSSTox
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Record name 4-Methyl-1-heptanol
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Record name 4-METHYL-1-HEPTANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
ACR Vitta, B Bohman, CR Unelius… - Journal of chemical …, 2009 - Springer
… The relatively less volatile 4-methyl-1-heptanol, that appears to be characteristic of the latter … 6-methyl-1-heptanol, and 4-methyl-1-heptanol have been reported previously in other insect …
Number of citations: 42 link.springer.com
W Dannhauser, AF Flueckinger - Physics and Chemistry of Liquids, 1970 - Taylor & Francis
The dielectric permittivity and loss of 6-, 4-, and 2-methyl-1-heptanol have been measured over a wide range of frequency and temperature. The equilibrium polarization of all three …
Number of citations: 57 www.tandfonline.com
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
GP Johari, M Goldstein - The Journal of Chemical Physics, 1971 - pubs.aip.org
The dielectric permittivity and the dielectric loss factor of 5‐methyl‐3, 4‐methyl‐3 and 3‐methyl‐3‐heptanol, n‐ and iso‐butanol, 1,2‐propanediol, dimethyl and diethyl phthallate, and 3‐…
Number of citations: 482 pubs.aip.org
G Sartor, K Hofer, GP Johari - The Journal of Physical Chemistry, 1996 - ACS Publications
Isomeric octanols show a variety of dielectric behavior. At low temperatures, some behave as nonpolar liquids, others as polar liquids. This results from the extent of steric hindrance for …
Number of citations: 31 pubs.acs.org
CL Yaws, JR Hopper, SD Sheth, M Han, RW Pike - Waste Management, 1998 - Elsevier
A new correlation which provides reliable solubility values down to very, very low concentrations is presented for solubility of alcohols in water. The correlation is based on boiling point …
Number of citations: 45 www.sciencedirect.com
X Yang - Journal of agricultural and food chemistry, 2008 - ACS Publications
Huajiao denotes the fruits of various species of Zanthoxylum in the plant family Rutaceare used for cooking. The two most commercially popular species are bungeanum (red huajiao) …
Number of citations: 296 pubs.acs.org
MJ Lee, SJ Lee, JE Cho, EJ Jung, MC Kim… - … SOCIETY OF FOOD …, 2002 - koreascience.kr
Volatile compounds from shrimp whole body (SWB) and shrimp shell waste (SSW) were isolated, and identified by the combination of SDE (simultaneous steam distillation and solvent …
Number of citations: 24 koreascience.kr
MB Fisher, YM Zheng, AE Rettie - Biochemical and biophysical research …, 1998 - Elsevier
… 4-Methylheptane, 4-methyl-1-heptanol, and 4-methyl-2-heptanol were purchased from Wiley Organics. N,O-bis(trimethylsilyl)- 1 In order to facilitate comparisons of the regioselectivity of …
Number of citations: 102 www.sciencedirect.com

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